(R)-ZG197

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

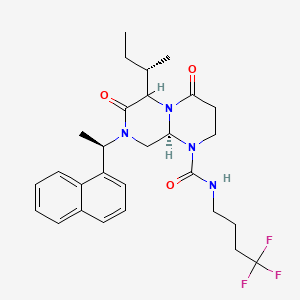

分子式 |

C28H35F3N4O3 |

|---|---|

分子量 |

532.6 g/mol |

IUPAC名 |

(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide |

InChI |

InChI=1S/C28H35F3N4O3/c1-4-18(2)25-26(37)34(19(3)21-12-7-10-20-9-5-6-11-22(20)21)17-23-33(16-13-24(36)35(23)25)27(38)32-15-8-14-28(29,30)31/h5-7,9-12,18-19,23,25H,4,8,13-17H2,1-3H3,(H,32,38)/t18-,19+,23+,25?/m0/s1 |

InChIキー |

BAZGDIOJCKGDHH-JXCBUMMMSA-N |

異性体SMILES |

CC[C@H](C)C1C(=O)N(C[C@H]2N1C(=O)CCN2C(=O)NCCCC(F)(F)F)[C@H](C)C3=CC=CC4=CC=CC=C43 |

正規SMILES |

CCC(C)C1C(=O)N(CC2N1C(=O)CCN2C(=O)NCCCC(F)(F)F)C(C)C3=CC=CC4=CC=CC=C43 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of (R)-ZG197 on Staphylococcus aureus ClpP

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibacterial agents with unique mechanisms of action.[1] The caseinolytic protease ClpP has emerged as a promising therapeutic target.[2] Unlike traditional antibiotics that inhibit essential cellular processes, a new class of compounds known as acyldepsipeptides (ADEPs) and their analogs function by aberrantly activating ClpP.[3][4] This leads to uncontrolled proteolysis, disruption of crucial cellular functions like cell division, and ultimately, bacterial death.[3][4] (R)-ZG197 is a highly selective, structure-based designed activator of Staphylococcus aureus ClpP (SaClpP) that shows significant promise as a species-specific antibacterial agent.[1][5] This document provides a detailed technical overview of the mechanism of action of this compound, summarizing key quantitative data and experimental protocols.

Introduction to SaClpP as a Drug Target

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft-tissue infections to life-threatening conditions like sepsis and pneumonia.[6] The increasing prevalence of multidrug-resistant strains like MRSA poses a severe threat to public health.[1]

The ATP-dependent Clp protease system is crucial for protein homeostasis in bacteria.[2] It consists of a barrel-shaped proteolytic core, ClpP, and associated ATPase subunits (e.g., ClpX, ClpA). The ATPases recognize, unfold, and translocate substrate proteins into the ClpP chamber for degradation in a tightly regulated process.[2] ClpP is highly conserved across many bacterial species, making it an attractive target for broad-spectrum antibiotics.[2] However, the strategy of activating rather than inhibiting ClpP represents a novel antimicrobial approach.[3] Dysregulating this essential protease turns it into a destructive machine, leading to cellular self-digestion.

Mechanism of Action of this compound

This compound is a small molecule agonist developed through structure-based design to selectively activate SaClpP over its human mitochondrial homolog (HsClpP).[1][5] This selectivity is a critical feature for minimizing potential toxicity and represents a significant advancement over global ClpP activators like ADEP4 and ONC212.[1][7]

The core mechanism involves the following steps:

-

Binding: this compound binds to the hydrophobic pockets at the apical surface of the SaClpP heptameric rings.[7][8] These sites are normally occupied by the IGF-loops of the cognate Clp-ATPases.

-

Conformational Change: Binding of this compound induces a conformational change in SaClpP, mimicking the effect of ATPase binding.[2] This stabilizes the protease in an "active" or "extended" state, opening the axial pores.

-

Uncontrolled Proteolysis: In this activated state, the requirement for an ATPase partner is bypassed.[4] Small peptides and unfolded proteins can now freely diffuse into the proteolytic chamber and are degraded indiscriminately.[2]

-

Cellular Disruption: A key substrate degraded by the this compound-activated SaClpP is the cell division protein FtsZ.[1][9] The degradation of FtsZ leads to the inhibition of bacterial cell division, resulting in filamentation and eventual cell death.[10] This targeted degradation is a primary driver of the compound's antibacterial effect.

The species selectivity of this compound is attributed to key structural differences between SaClpP and HsClpP. Specifically, residue Ile91 in SaClpP and Trp146 in HsClpP, along with the C-terminal motif of HsClpP, are critical determinants that prevent this compound from effectively binding to and activating the human protease.[1][5][7]

References

- 1. Anti-infective therapy using species-specific activators of Staphylococcus aureus ClpP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvement of acyldepsipeptide antibiotic binding to bacterial ClpP [udspace.udel.edu]

- 3. Acyldepsipeptide antibiotics - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Reprogramming of the Caseinolytic Protease by ADEP Antibiotics: Molecular Mechanism, Cellular Consequences, Therapeutic Potential [frontiersin.org]

- 5. 7xbz - Crystal structure of Staphylococcus aureus ClpP in complex with R-ZG197 - Summary - Protein Data Bank Japan [pdbj.org]

- 6. Pathogenicity and virulence of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-guided development of selective caseinolytic protease P agonists as antistaphylococcal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | SaClpP agonist | Probechem Biochemicals [probechem.com]

- 10. Acyldepsipeptide antibiotics--current state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

what is the chemical structure of (R)-ZG197

An In-Depth Technical Guide to (R)-ZG197: A Selective SaClpP Activator

This guide provides a comprehensive overview of this compound, a novel antibacterial agent targeting Staphylococcus aureus. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a highly selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP).[1] Its chemical properties are summarized below.

| Property | Value |

| IUPAC Name | (6S,9aS)-6-((S)-sec-butyl)-8-((R)-1-(naphthalen-1-yl)ethyl)-4,7-dioxo-N-(4,4,4-trifluorobutyl)hexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide[2] |

| Molecular Formula | C28H35F3N4O3[2] |

| Molecular Weight | 532.61 g/mol [2] |

| CAS Number | 2999672-72-7[2] |

| InChIKey | BAZGDIOJCKGDHH-RHDWJPPYSA-N[2] |

Mechanism of Action

This compound functions as a species-specific activator of SaClpP, a highly conserved protease in bacteria.[3][4] Aberrant activation of SaClpP leads to the degradation of essential bacterial proteins, including SaFtsZ, which is crucial for cell division.[1] This ultimately results in the suppression of bacterial growth and demonstrates the potential of this compound as a therapeutic agent against staphylococcal infections.[1][3]

Caption: Mechanism of this compound action.

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Activity

| Parameter | Target | Value | Reference |

| EC50 | S. aureus ClpP (SaClpP) | 1.5 μM | [1] |

| EC50 | Homo sapiens ClpP (HsClpP) | 31.4 μM | [1] |

| MIC | S. aureus | 0.5 μg/mL | [1] |

| MIC Range | Broad spectrum S. aureus strains | 0.5-2 μg/mL | [1] |

Table 2: In Vivo Efficacy

| Animal Model | Infection | Dosage | Outcome | Reference |

| Zebrafish | S. aureus USA300 | 25-100 mg/kg; i.p.; once | Significantly prolonged survival rate | [1] |

| Murine Skin | S. aureus | 7.5 mg/kg; s.c.; twice daily for 3 days | Anti-infective efficacy | [1] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research labs, this section describes the methodologies for key experiments based on available literature.

4.1. SaClpP Activation Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound for SaClpP activation.

-

Methodology: The proteolytic activity of SaClpP is measured in the presence of varying concentrations of this compound. A common method involves using a fluorogenic peptide substrate. The rate of fluorescence increase, corresponding to peptide cleavage, is monitored over time. The EC50 value is calculated by fitting the dose-response curve to a suitable pharmacological model.

4.2. Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of S. aureus.

-

Methodology: A serial dilution of this compound is prepared in a liquid growth medium. A standardized inoculum of S. aureus is added to each dilution. The cultures are incubated for a specified period (e.g., 18 hours), and the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

4.3. Thermal Stability Assay

-

Objective: To assess the effect of this compound on the thermal stability of SaClpP.

-

Methodology: The melting temperature (Tm) of SaClpP is measured in the presence and absence of this compound (e.g., 10 μM for 2 hours).[1] This is often done using differential scanning fluorimetry or a similar technique that monitors protein unfolding as a function of temperature. An increase in Tm in the presence of the compound indicates stabilization.

4.4. In Vivo Infection Models

-

Objective: To evaluate the therapeutic efficacy of this compound in treating S. aureus infections in living organisms.

-

Methodology:

-

Zebrafish Model: Zebrafish larvae are infected with a lethal dose of S. aureus. Different doses of this compound are administered (e.g., via intraperitoneal injection), and the survival rate is monitored over time compared to a vehicle control group.[1]

-

Murine Skin Infection Model: A localized skin infection is established in mice by subcutaneous injection of S. aureus. This compound is administered (e.g., subcutaneously), and the therapeutic effect is assessed by measuring parameters such as the size of the necrotic lesion compared to a control group.[1]

-

Caption: A typical experimental workflow.

References

The Discovery and Synthesis of (R)-ZG197: A Selective Activator of Staphylococcus aureus ClpP

(R)-ZG197 is a potent and highly selective activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (S. aureus). Its discovery represents a significant advancement in the pursuit of novel antibiotics targeting bacterial protein degradation pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery: A Structure-Guided Approach

This compound was identified through a meticulous structure-guided design process. The primary goal was to develop a small molecule that could selectively activate S. aureus ClpP (SaClpP) without significantly affecting the human mitochondrial homolog (HsClpP), a critical factor for minimizing potential toxicity.

The discovery workflow began with the identification of a non-selective ClpP activator scaffold. Through iterative cycles of co-crystallography, computational modeling, and chemical synthesis, researchers systematically modified the initial scaffold to enhance its binding affinity and selectivity for SaClpP. This structure-based approach was instrumental in exploiting key structural differences between the bacterial and human ClpP proteins, ultimately leading to the design of this compound.

Synthesis Pathway

The chemical synthesis of this compound is a multi-step process involving the formation of a key amide bond followed by chiral separation to isolate the active (R)-enantiomer. The general synthetic route is outlined below.

General Synthesis Scheme for ZG197 Racemate:

A key step in the synthesis involves an amide coupling reaction between a carboxylic acid intermediate and an amine intermediate. This is followed by purification of the racemic mixture.

Chiral Separation:

The final step to obtain the enantiomerically pure this compound involves chiral chromatography of the racemate. This separation is crucial as the biological activity resides predominantly in the (R)-enantiomer.

Mechanism of Action: Dysregulation of Bacterial Proteostasis

This compound functions by binding to a hydrophobic pocket on the surface of the SaClpP heptamer. This binding event induces a conformational change in the SaClpP complex, leading to its activation. In its natural state, the activity of ClpP is tightly regulated by associated ATPases (such as ClpX and ClpA) that recognize, unfold, and translocate substrate proteins into the ClpP proteolytic chamber.

This compound bypasses this regulatory mechanism, causing uncontrolled activation of SaClpP. This leads to the indiscriminate degradation of essential bacterial proteins, disrupting normal cellular processes and ultimately resulting in bacterial cell death. A key target of this unregulated proteolysis is the FtsZ protein, which is essential for bacterial cell division.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

| Parameter | Value | Description |

| EC50 (SaClpP) | 1.5 µM | The concentration of this compound required to achieve 50% of the maximal activation of S. aureus ClpP.[1] |

| EC50 (HsClpP) | 31.4 µM | The concentration of this compound required to achieve 50% of the maximal activation of Human ClpP.[1] |

| Selectivity Index | ~21-fold | The ratio of HsClpP EC50 to SaClpP EC50, indicating selectivity for the bacterial enzyme. |

| Organism | Strain | MIC (µg/mL) |

| S. aureus | Newman | 0.5 |

| S. aureus | USA300 | 0.5 |

| S. aureus | MRSA-13-25 | 1 |

| S. aureus | ΔclpP mutant | >128 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cloning, Expression, and Purification of SaClpP and HsClpP

-

Gene Synthesis and Cloning : The genes for S. aureus ClpP (SaClpP) and Homo sapiens ClpP (HsClpP) are synthesized and cloned into a pET-28a vector, which incorporates an N-terminal His-tag.

-

Protein Expression : The resulting plasmids are transformed into E. coli BL21(DE3) cells. The cells are cultured in LB medium at 37°C until the OD600 reaches 0.6-0.8. Protein expression is then induced with 0.2 mM IPTG, and the culture is incubated at 18°C for a further 16-20 hours.

-

Cell Lysis and Purification : Cells are harvested by centrifugation and lysed by sonication in a buffer containing 25 mM Tris-HCl (pH 8.0), 300 mM NaCl, and 10 mM imidazole. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing 20 mM imidazole, and the protein is eluted with a buffer containing 250 mM imidazole.

-

Final Purification : The eluted protein is further purified by size-exclusion chromatography using a Superdex 200 column equilibrated with a buffer containing 25 mM HEPES (pH 7.5) and 150 mM NaCl.

SaClpP Activation Assay (FITC-Casein Assay)

-

Reaction Setup : The assay is performed in a 96-well plate in a total volume of 100 µL. Each well contains 50 nM of purified SaClpP or HsClpP, 0.2 mg/mL of FITC-labeled casein, and varying concentrations of this compound in assay buffer (25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).

-

Incubation : The reaction plate is incubated at 30°C.

-

Fluorescence Measurement : The increase in fluorescence intensity, resulting from the degradation of the quenched FITC-casein substrate, is monitored kinetically over 30 minutes using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis : The initial reaction rates are plotted against the concentration of this compound, and the EC50 value is determined by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture : S. aureus strains are grown overnight in Mueller-Hinton Broth (MHB).

-

Serial Dilutions : this compound is serially diluted in MHB in a 96-well plate.

-

Inoculation : The bacterial culture is diluted to a final concentration of 5 x 10^5 CFU/mL and added to each well.

-

Incubation : The plate is incubated at 37°C for 18-24 hours.

-

MIC Reading : The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Murine Skin Infection Model

-

Animal Preparation : Female BALB/c mice (6-8 weeks old) are anesthetized. A small area of hair on the back of each mouse is shaved.

-

Infection : A subcutaneous injection of 50 µL of a logarithmic-phase culture of S. aureus (e.g., USA300 strain, 1 x 10^7 CFU) is administered.

-

Treatment : At 24 and 36 hours post-infection, mice are treated with this compound (e.g., 7.5 mg/kg, subcutaneous) or a vehicle control.

-

Evaluation : At 48 hours post-infection, the mice are euthanized. The skin lesions are excised, weighed, and homogenized. The bacterial load is determined by plating serial dilutions of the homogenate on agar plates and counting the resulting colonies (CFU/g of tissue). The size of the necrotic lesion is also measured.

References

The Biological Activity of (R)-ZG197 Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of (R)-ZG197, a novel small molecule, against Methicillin-resistant Staphylococcus aureus (MRSA). This compound has been identified as a species-specific activator of the S. aureus caseinolytic protease P (ClpP), a highly conserved protease. This targeted activation represents a promising therapeutic strategy to combat MRSA infections. This document summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action and the experimental workflow.

Data Presentation

The antibacterial efficacy of this compound against a range of MRSA strains has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values. The following table summarizes these findings, demonstrating the potent activity of this compound.

| MRSA Strain | Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) |

| USA300 | 1 |

| NRS-1 | 2 |

| NRS-70 | 1 |

| NRS-100 | 0.5 |

| NRS-108 | 1 |

| NRS-271 | 1 |

Experimental Protocols

The primary method for quantifying the antibacterial activity of this compound against MRSA is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay Protocol

1. Preparation of Bacterial Inoculum:

- Streak MRSA strains from frozen stocks onto Tryptic Soy Agar (TSA) plates and incubate at 37°C for 18-24 hours.

- Select 3-5 isolated colonies and inoculate into Cation-adjusted Mueller-Hinton Broth (CAMHB).

- Incubate the broth culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth.

- Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute the standardized suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

2. Preparation of this compound Dilutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

- Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

- Include a positive control well (bacterial inoculum without compound) and a negative control well (broth only).

- Incubate the microtiter plate at 37°C for 18-24 hours.

4. Determination of MIC:

- Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

- The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Signaling Pathway of this compound in MRSA

Caption: Mechanism of action of this compound against MRSA.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the MIC of this compound.

(R)-ZG197: A Selective Activator of Staphylococcus aureus Caseinolytic Protease P (SaClpP) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Staphylococcus aureus (S. aureus) strains presents a significant global health threat, necessitating the development of novel antibacterial agents with new mechanisms of action. One promising target is the caseinolytic protease P (ClpP), a highly conserved serine protease involved in bacterial protein homeostasis. Dysregulation of SaClpP activity through uncontrolled activation leads to indiscriminate protein degradation and bacterial cell death. This technical guide provides an in-depth overview of (R)-ZG197, a novel, potent, and selective small molecule activator of S. aureus ClpP (SaClpP). We will detail its mechanism of action, quantitative biochemical and microbiological data, key experimental protocols, and its potential as a therapeutic agent.

Introduction

Staphylococcus aureus is a leading cause of a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The rapid rise of methicillin-resistant S. aureus (MRSA) has rendered many conventional antibiotics ineffective, creating an urgent need for new therapeutic strategies.

The ClpP protease is an attractive target for antimicrobial drug discovery. In bacteria, ClpP forms a proteolytic chamber that, in conjunction with its associated AAA+ ATPases (e.g., ClpX, ClpA), degrades misfolded or damaged proteins, playing a crucial role in cellular protein quality control. Small molecules that can activate ClpP independently of its cognate ATPases cause uncontrolled proteolysis, leading to bacterial death. The challenge lies in developing species-specific activators to avoid off-target effects on the human mitochondrial ClpP (HsClpP).

This compound is a recently identified small molecule that demonstrates high selectivity for SaClpP over HsClpP, making it a promising candidate for further development. This document serves as a comprehensive technical resource for researchers and drug developers interested in this compound and the broader field of ClpP activators.

Mechanism of Action

This compound functions as a selective activator of SaClpP. Unlike the natural activation process that requires an associated ATPase, this compound binds directly to SaClpP, inducing a conformational change that opens the axial pores of the barrel-shaped protease. This allows for the unregulated influx and degradation of cellular proteins, including essential proteins like FtsZ, a key component of the bacterial cell division machinery. The degradation of FtsZ disrupts cytokinesis, leading to filamentation and eventual cell death.

The selectivity of this compound for SaClpP over HsClpP is attributed to specific amino acid differences within the binding pocket of the two proteases. This specificity is crucial for minimizing potential toxicity in human cells.

dot

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and antibacterial activity.

Table 1: In Vitro Activity of this compound

| Parameter | Target | Value | Reference |

| EC50 | SaClpP | 1.5 µM | [1] |

| EC50 | HsClpP | 31.4 µM | [1] |

| Selectivity Index | (EC50 HsClpP / EC50 SaClpP) | ~21 | [2] |

| Kd | SaClpP | 58 nM | [2] |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| S. aureus 8325-4 | 0.5 | [1] |

| S. aureus USA300 (MRSA) | 0.5 - 2 | [2] |

| NRS-1 (MRSA) | 0.5 - 2 | [2] |

| NRS-70 (MRSA) | 0.5 - 2 | [2] |

| NRS-100 (MRSA) | 0.5 - 2 | [2] |

| NRS-108 (MRSA) | 0.5 - 2 | [2] |

| NRS-271 (MRSA) | 0.5 - 2 | [2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | S. aureus Strain | Treatment | Outcome | Reference |

| Zebrafish Infection Model | USA300 | 50 mg/kg; i.p.; once | Significantly prolonged survival rate | [1] |

| Murine Skin Infection Model | Not Specified | 7.5 mg/kg; s.c.; twice a day for 3 days | Reduced necrotic lesion size | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary literature and standard laboratory procedures.

SaClpP Activation Assay (FITC-Casein Hydrolysis)

This assay measures the proteolytic activity of SaClpP in the presence of an activator by monitoring the hydrolysis of fluorescein isothiocyanate (FITC)-labeled casein.

dot

Caption: SaClpP Activation Assay Workflow.

Materials:

-

Recombinant SaClpP

-

FITC-Casein (substrate)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

96-well black microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well black microplate, add the desired concentration of this compound or DMSO (vehicle control).

-

Add SaClpP to each well to a final concentration of approximately 0.2 µM.

-

Initiate the reaction by adding FITC-casein to a final concentration of approximately 0.2 mg/mL.

-

Incubate the plate at 37°C.

-

Monitor the increase in fluorescence intensity (excitation at 485 nm, emission at 525 nm) over time using a plate reader.

-

Calculate the rate of casein hydrolysis and determine the EC50 value for this compound.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Materials:

-

Recombinant SaClpP or HsClpP

-

This compound

-

SYPRO Orange dye

-

DSF Buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)

-

Quantitative PCR (qPCR) instrument with a thermal ramping capability

Procedure:

-

Prepare a master mix containing the protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in DSF buffer.

-

Dispense the master mix into qPCR plate wells.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Seal the plate and centrifuge briefly.

-

Place the plate in the qPCR instrument and run a thermal ramp from 25°C to 95°C, with fluorescence readings taken at each temperature increment.

-

The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence intensity is at its maximum in the first derivative of the melting curve.

-

The change in Tm (ΔTm) in the presence of this compound indicates ligand binding.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

S. aureus strain(s) of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

96-well clear microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum of S. aureus in CAMHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity).

Murine Skin Infection Model

This in vivo model is used to evaluate the efficacy of this compound in treating a localized S. aureus infection.

dot

Caption: Murine Skin Infection Model Workflow.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

S. aureus strain (e.g., USA300)

-

This compound formulated for subcutaneous injection

-

Vehicle control

-

Calipers for lesion measurement

Procedure:

-

Prepare an inoculum of S. aureus in sterile saline or PBS to a concentration of approximately 1 x 10^7 CFU/mL.

-

Anesthetize the mice and shave a small area on the flank.

-

Inject the bacterial suspension subcutaneously (e.g., 100 µL).

-

Initiate treatment with this compound (e.g., 7.5 mg/kg, s.c., twice daily) at a specified time post-infection. A control group should receive the vehicle.

-

Measure the size of the resulting skin lesion (length and width) daily using calipers.

-

After a predetermined number of days (e.g., 3 days), euthanize the mice.

-

Excise the skin lesions, homogenize the tissue, and perform serial dilutions to determine the bacterial load (CFU/gram of tissue) by plating on appropriate agar plates.

Conclusion

This compound is a highly selective and potent activator of S. aureus ClpP with promising in vitro and in vivo antibacterial activity. Its novel mechanism of action, which involves the dysregulation of bacterial protein homeostasis, makes it a valuable lead compound for the development of new antibiotics to combat drug-resistant S. aureus infections. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other SaClpP activators. Further studies are warranted to optimize its pharmacokinetic and pharmacodynamic properties and to fully assess its safety and efficacy in preclinical models.

References

understanding the pharmacology of (R)-ZG197

An In-depth Technical Guide to the Pharmacology of (R)-ZG197

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel small molecule that has emerged as a highly selective activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (S. aureus). This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation. The information presented is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents.

Core Pharmacology

This compound is a potent and selective activator of S. aureus ClpP (SaClpP), a key protease involved in bacterial protein homeostasis. By aberrantly activating SaClpP, this compound induces the degradation of essential cellular proteins, leading to bacterial cell death. This mechanism of action represents a promising strategy to combat antibiotic-resistant strains of S. aureus.

Mechanism of Action

The primary molecular target of this compound is the bacterial protease SaClpP. This compound binds to a hydrophobic pocket of SaClpP, inducing a conformational change that allosterically activates the enzyme. This activation leads to the dysregulated degradation of a range of cellular proteins, a key one being the cell division protein FtsZ (Filamenting temperature-sensitive mutant Z). The degradation of SaFtsZ disrupts the formation of the Z-ring, a critical step in bacterial cell division, ultimately leading to filamentation and cell death[1]. The selectivity of this compound for SaClpP over its human mitochondrial homolog (HsClpP) is a crucial aspect of its pharmacological profile, suggesting a favorable therapeutic window[1][2].

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and selectivity.

| Parameter | Value | Species/Strain | Reference |

| EC50 (SaClpP) | 1.5 µM | Staphylococcus aureus | [1] |

| EC50 (HsClpP) | 31.4 µM | Homo sapiens | [1] |

Table 1: In Vitro Activity of this compound on ClpP Homologs. EC50 values represent the concentration of this compound required to achieve 50% of the maximum activation of the respective ClpP enzyme.

| S. aureus Strain | MIC (µg/mL) | Reference |

| 8325-4 | 0.5 | [1] |

| Broad spectrum of S. aureus strains | 0.5 - 2 | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus. MIC values represent the lowest concentration of this compound that inhibits visible growth of the bacteria.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for the antibacterial action of this compound.

Caption: Signaling pathway of this compound in S. aureus.

Experimental Workflow for this compound Evaluation

The diagram below outlines a typical experimental workflow for the preclinical evaluation of this compound.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.

SaClpP Activation Assay

Objective: To determine the in vitro activation of SaClpP by this compound.

Principle: The proteolytic activity of SaClpP is measured using a fluorogenic substrate, such as FITC-casein. Upon cleavage by activated SaClpP, the fluorescence of the substrate increases, which can be quantified.

Protocol:

-

Reagents and Materials:

-

Recombinant SaClpP protein

-

This compound (dissolved in DMSO)

-

FITC-casein substrate

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add SaClpP to each well to a final concentration of approximately 1 µM.

-

Add the different concentrations of this compound to the wells. Include a DMSO control.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the reaction by adding FITC-casein to a final concentration of 10 µg/mL.

-

Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) at regular intervals (e.g., every 5 minutes) for 60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the growth of S. aureus.

Principle: The broth microdilution method is used to assess the susceptibility of bacteria to an antimicrobial agent in a liquid medium.

Protocol:

-

Reagents and Materials:

-

S. aureus strain(s) of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (dissolved in DMSO)

-

96-well clear microplates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a bacterial inoculum of S. aureus in CAMHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.

-

Thermal Shift Assay (TSA)

Objective: To assess the direct binding of this compound to SaClpP by measuring changes in protein thermal stability.

Principle: The binding of a ligand to a protein often increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Protocol:

-

Reagents and Materials:

-

Recombinant SaClpP protein

-

This compound (dissolved in DMSO)

-

SYPRO Orange dye

-

Assay buffer (as in SaClpP activation assay)

-

Real-time PCR instrument with a thermal melting curve analysis module

-

-

Procedure:

-

Prepare a reaction mixture containing SaClpP (final concentration ~2 µM), SYPRO Orange dye (final concentration 5X), and varying concentrations of this compound in the assay buffer.

-

Aliquot the reaction mixture into a 96-well PCR plate.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Run a thermal melting program, typically from 25°C to 95°C with a ramp rate of 1°C/min.

-

Monitor the fluorescence of SYPRO Orange during the temperature ramp.

-

The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve. An increase in Tm in the presence of this compound indicates ligand binding and stabilization of the protein.

-

In Vivo Efficacy Models

Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model.

Protocol:

-

Animal Husbandry: Maintain zebrafish embryos at 28.5°C in E3 medium.

-

Infection: At 2 days post-fertilization (dpf), anesthetize the larvae and inject a lethal dose of S. aureus (e.g., USA300 strain) into the yolk sac or circulation valley.

-

Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 25-100 mg/kg).

-

Monitoring: Monitor the survival of the larvae over a period of 3-5 days.

-

Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates of treated groups to the vehicle control group.

Objective: To assess the therapeutic efficacy of this compound in a localized infection model.

Protocol:

-

Animal Husbandry: Use immunocompetent mice (e.g., C57BL/6).

-

Infection: Anesthetize the mice and induce a subcutaneous infection by injecting a defined inoculum of S. aureus into the flank.

-

Treatment: Administer this compound via subcutaneous (s.c.) injection at the site of infection or systemically, typically twice a day for 3 days, starting at a specified time post-infection.

-

Monitoring: Measure the size of the skin lesion daily. At the end of the experiment, euthanize the mice and excise the infected skin tissue.

-

Data Analysis: Determine the bacterial load in the tissue by homogenizing the tissue and plating serial dilutions on agar plates to count colony-forming units (CFUs). Compare the lesion size and bacterial burden between the treated and vehicle control groups.

Conclusion

This compound represents a promising new class of antibacterial agents with a novel mechanism of action targeting SaClpP. Its high selectivity for the bacterial protease over the human homolog, coupled with its potent in vitro and in vivo activity, makes it an attractive candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and similar compounds.

References

In-depth Technical Guide: The Antibacterial Spectrum of (R)-ZG197

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of (R)-ZG197, a novel activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus. The document details its in vitro activity, the methodologies used for its evaluation, and its mechanism of action, presenting key data in a structured format for ease of reference and comparison.

Core Compound Activity

This compound is a highly selective activator of Staphylococcus aureus ClpP (SaClpP), exhibiting potent antibacterial activity against a wide array of S. aureus strains.[1] Its enantiomer, (S)-ZG197, also demonstrates activity but generally at higher concentrations. The primary mechanism of action involves the dysregulation of essential cellular processes through the uncontrolled degradation of key proteins, initiated by the activation of the SaClpP protease.[2]

Quantitative Antibacterial Spectrum of this compound

The in vitro antibacterial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The compound demonstrates potent activity, particularly against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) isolates.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus 8325-4 | MSSA | 0.5 |

| Staphylococcus aureus Newman | MSSA | 0.5 |

| Staphylococcus aureus USA300 | MRSA | 1 |

| Staphylococcus aureus Mu50 | VISA | 1 |

| Staphylococcus aureus N315 | MRSA | 1 |

| Staphylococcus aureus NRS1 | MRSA | 2 |

| Staphylococcus aureus NRS71 | MRSA | 1 |

| Staphylococcus aureus NRS100 | MRSA | 1 |

| Staphylococcus aureus NRS124 | MRSA | 1 |

| Staphylococcus aureus C2452 | MRSA | 1 |

| Staphylococcus aureus C4177 | MRSA | 1 |

| Staphylococcus aureus C5493 | MRSA | 1 |

Data sourced from primary research on this compound.

Mechanism of Action: SaClpP Activation Cascade

This compound functions by binding to and activating the SaClpP protease. This activation leads to the unregulated degradation of cellular proteins, a critical one being FtsZ. FtsZ is a key protein in bacterial cell division, forming the Z-ring at the division site. Its degradation disrupts cell division, ultimately leading to bacterial cell death.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (in DMSO)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB in the wells of a 96-well plate. The final concentrations typically range from 256 µg/mL to 0.125 µg/mL.

-

Inoculum Preparation: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only medium (sterility control) and medium with inoculum (growth control) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.

Time-Kill Assay

Time-kill kinetic studies are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Culture tubes with CAMHB

-

This compound stock solution

-

Exponential phase bacterial culture

-

Incubator with shaking capabilities (37°C)

-

Agar plates for colony counting

-

Sterile saline for dilutions

Procedure:

-

Inoculum Preparation: An overnight culture of the test organism is diluted into fresh CAMHB and grown to the early-to-mid exponential phase (approximately 1-5 x 10⁶ CFU/mL).

-

Assay Setup: The bacterial culture is diluted to a starting density of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control flask without the compound is also included.

-

Incubation and Sampling: The flasks are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Viable Cell Count: The collected aliquots are serially diluted in sterile saline and plated onto agar plates.

-

Incubation and Counting: The plates are incubated for 18-24 hours at 37°C, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of this compound and compared to the growth control. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.[3]

Summary and Conclusion

This compound demonstrates a potent and selective antibacterial activity against a broad range of Staphylococcus aureus strains, including clinically relevant resistant phenotypes. Its novel mechanism of action, involving the activation of the SaClpP protease, presents a promising new therapeutic strategy for combating staphylococcal infections. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals engaged in the exploration and advancement of new antibacterial agents. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Anti-infective therapy using species-specific activators of Staphylococcus aureus ClpP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targets for Effective Management of Staphylococcus Aureus Infection - Ace Therapeutics [ace-therapeutics.com]

- 3. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

(R)-ZG197 Target Validation in Staphylococcus aureus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant threat to public health due to its virulence and increasing antibiotic resistance. This necessitates the discovery of novel antibacterial agents with new mechanisms of action. This technical guide details the target validation of (R)-ZG197, a selective activator of the caseinolytic protease P (ClpP) in S. aureus (SaClpP). By aberrantly activating SaClpP, this compound induces uncontrolled proteolysis of essential cellular proteins, leading to bacterial cell death. This document provides a comprehensive overview of the quantitative data supporting its activity, detailed experimental protocols for its validation, and visual representations of the key pathways and workflows.

Introduction

The caseinolytic protease P (ClpP) is a highly conserved serine protease crucial for bacterial protein homeostasis and virulence. In S. aureus, ClpP, in conjunction with its associated ATPases (like ClpX and ClpC), is responsible for the degradation of misfolded or damaged proteins, as well as key regulatory proteins. The dysregulation of this proteolytic activity presents a promising strategy for antibacterial drug development. Acyldepsipeptides (ADEPs) were among the first identified activators of bacterial ClpP, demonstrating the potential of this target. However, their lack of specificity for bacterial ClpP over the human mitochondrial ortholog (HsClpP) has limited their clinical development.

This compound is a novel, structure-based designed small molecule that selectively activates SaClpP over HsClpP. This selectivity is crucial for minimizing off-target effects and potential toxicity in humans. This guide will provide a detailed account of the validation of SaClpP as the target of this compound in S. aureus.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Activation of ClpP Homologs by this compound and (S)-ZG197

| Compound | Target | EC50 (µM) |

| This compound | SaClpP | 1.5 ± 0.2[1] |

| HsClpP | 31.4 ± 0.6[1] | |

| (S)-ZG197 | SaClpP | 1.4 ± 0.2[1] |

| HsClpP | > 100[1] |

Table 2: Binding Affinity of this compound and (S)-ZG197 to SaClpP

| Compound | Method | Dissociation Constant (Kd) | Stoichiometry (N) |

| This compound | ITC | 2.5 ± 0.2 µM[2] | Not Reported |

| (S)-ZG197 | ITC | 5.0 ± 0.3 µM[2] | Not Reported |

| This compound | BLI | 58 ± 4.8 nM[2] | Not Reported |

| (S)-ZG197 | BLI | 470 ± 60 nM[2] | Not Reported |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus Strains

| S. aureus Strain | Genotype/Phenotype | This compound MIC (µg/mL) |

| 8325-4 | Wild-type | 0.5[2] |

| 8325-4 ΔclpP | clpP knockout | > 128 |

| USA300 | MRSA | 0.5[2] |

| NRS-1 | MRSA | 1 |

| NRS-70 | MRSA | 1 |

| NRS-100 | MRSA | 2 |

| NRS-108 | MRSA | 1 |

| NRS-271 | MRSA | 1 |

| XJ009 | Hospital-acquired MRSA | 1 |

| XJ036 | Hospital-acquired MRSA | 1 |

| XJ049 | Hospital-acquired MRSA | 0.5 |

| XJ051 | Hospital-acquired MRSA | 1 |

| XJ052 | Hospital-acquired MRSA | 1 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides the protocols for the key experiments used to validate the target of this compound.

SaClpP Activation Assay (FITC-Casein Hydrolysis)

This assay measures the proteolytic activity of SaClpP in the presence of an activator by monitoring the degradation of a fluorescently labeled substrate.

-

Reagents and Materials:

-

Recombinant SaClpP and HsClpP

-

This compound

-

FITC-labeled casein

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing 50 nM SaClpP (or HsClpP) and 0.2 mg/mL FITC-casein in the assay buffer.

-

Add varying concentrations of this compound to the wells of the 96-well plate. Include a DMSO control.

-

Initiate the reaction by adding the SaClpP/FITC-casein mixture to the wells.

-

Incubate the plate at 37°C.

-

Measure the increase in fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.

-

Calculate the initial reaction rates and plot them against the concentration of this compound to determine the EC50 value.

-

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Reagents and Materials:

-

S. aureus strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

96-well clear microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.

-

Grow S. aureus to the mid-logarithmic phase and dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

-

Inoculate each well of the 96-well plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. The binding of a ligand, such as this compound, to its target protein, SaClpP, can increase the thermal stability of the protein.

-

Reagents and Materials:

-

S. aureus 8325-4

-

This compound

-

Lysis Buffer with protease inhibitors

-

Antibodies against SaClpP

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Culture S. aureus 8325-4 to the mid-logarithmic phase.

-

Treat the cells with 10 µM this compound or DMSO (vehicle control) for 2 hours.[3]

-

Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a fixed duration.

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble SaClpP in each sample using SDS-PAGE and Western blotting with an anti-SaClpP antibody.

-

Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

-

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound in S. aureus.

References

Foundational Research on ClpP Activation by (R)-ZG197: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the activation of the caseinolytic protease P (ClpP) by the small molecule (R)-ZG197. This document details the quantitative data, experimental methodologies, and the underlying mechanism of selective activation, with a focus on Staphylococcus aureus ClpP (SaClpP).

Quantitative Data Summary

This compound has been identified as a potent and selective activator of SaClpP. The following tables summarize the key quantitative data gathered from foundational studies.

Table 1: In Vitro Activity of this compound against SaClpP and HsClpP

| Parameter | S. aureus ClpP (SaClpP) | Homo sapiens ClpP (HsClpP) | Reference |

| EC50 (µM) | 1.5 ± 0.2 | 31.4 ± 0.6 | [1] |

| Thermal Shift (ΔTm in °C) | ~15 | ~3 | [2] |

Table 2: Antibacterial Activity of this compound against S. aureus

| Strain | MIC (µg/mL) | Reference |

| S. aureus (General) | 0.5 | |

| Broad Spectrum of S. aureus strains | 0.5 - 2 |

Mechanism of Selective Activation

This compound achieves its selectivity for SaClpP over the human homolog (HsClpP) by exploiting key structural differences in the ligand-binding pockets of the two proteases.[1] The binding of this compound to SaClpP induces a conformational change that leads to the activation of the protease. In contrast, its interaction with HsClpP is significantly weaker, resulting in minimal activation.[2] This selectivity is crucial for its potential as a therapeutic agent, as it minimizes off-target effects on human mitochondrial ClpP.

The general mechanism of ClpP activation by small molecules involves the binding of the activator to hydrophobic pockets at the interface of ClpP subunits. This binding event triggers an allosteric transition, leading to the ordering of the N-terminal axial loops and the opening of the axial pore, which allows for substrate entry and degradation.

Below is a diagram illustrating the proposed signaling pathway for SaClpP activation by this compound.

Experimental Protocols

This section details the methodologies for key experiments used in the foundational research of this compound.

Casein Hydrolysis Assay (FITC-Casein)

This assay quantifies the proteolytic activity of ClpP in the presence of an activator by measuring the degradation of a fluorescently labeled substrate.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5, 200 mM KCl, 1 mM DTT).

-

Enzyme and Activator Incubation: Incubate purified SaClpP or HsClpP with varying concentrations of this compound (or control compounds) for a defined period (e.g., 30 minutes) at room temperature.

-

Substrate Addition: Initiate the reaction by adding fluorescein isothiocyanate (FITC)-labeled casein to the mixture.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for FITC). The hydrolysis of FITC-casein releases smaller, fluorescent peptides.

-

Data Analysis: Calculate the initial rate of reaction from the linear phase of the fluorescence curve. Determine the EC50 value by plotting the reaction rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve. A study noted that at 100 μM, this compound does not activate HsClpP.[2]

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay assesses the binding of a ligand to a protein by measuring the change in the protein's thermal stability.

Methodology:

-

Sample Preparation: In a 96-well PCR plate, prepare a reaction mixture containing the purified ClpP protein (SaClpP or HsClpP) in a suitable buffer (e.g., PBS) and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

Ligand Addition: Add this compound or a vehicle control (e.g., DMSO) to the wells. A 5-fold molar excess of the compound to the protein is often used.[2]

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with incremental temperature increases.

-

Fluorescence Monitoring: Measure the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.

-

Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tm), is determined by fitting the curve to a Boltzmann equation. The change in melting temperature (ΔTm) in the presence of this compound indicates ligand binding and stabilization.

Murine Skin Infection Model

This in vivo model evaluates the therapeutic efficacy of this compound in treating S. aureus skin infections.

Methodology:

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c).

-

Infection: Induce a subcutaneous infection by injecting a defined inoculum of a pathogenic S. aureus strain (e.g., USA300) into the flank of the mice.

-

Treatment: At a specified time post-infection, administer this compound or a vehicle control. Treatment can be delivered through various routes, such as subcutaneous or intraperitoneal injection, at a specified dose and frequency.

-

Monitoring and Endpoint Analysis: Monitor the mice for clinical signs of infection and measure the size of the skin lesions (abscesses) daily. At the end of the experiment, euthanize the mice and excise the infected skin tissue.

-

Bacterial Load Determination: Homogenize the skin tissue and perform serial dilutions to plate on appropriate agar plates (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per gram of tissue.

-

Histopathology: A portion of the skin tissue can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammation and tissue damage.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the discovery and characterization of ClpP activators like this compound.

This guide provides a comprehensive technical overview of the foundational research on this compound as a selective activator of SaClpP. The data and protocols presented herein are intended to support further research and development in the field of novel antibacterial agents targeting ClpP.

References

A Technical Guide to Research-Grade (R)-ZG197: A Selective Activator of Staphylococcus aureus Caseinolytic Protease P (SaClpP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the research-grade molecule (R)-ZG197, a selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP). It covers its procurement, mechanism of action, key experimental data, and detailed protocols for its use in research settings.

Procurement of Research-Grade this compound

Research-grade this compound can be sourced from specialized biochemical suppliers. One such prominent supplier is:

-

MedChemExpress:

-

Product Name: this compound

-

Catalog Number: HY-152096

-

CAS Number: 2999672-72-7

-

Molecular Formula: C₂₈H₃₅F₃N₄O₃

-

Molecular Weight: 532.6 g/mol

-

This product is intended for research use only.[1]

Core Mechanism of Action

This compound functions as a potent and selective activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP).[1] By binding to SaClpP, this compound induces a conformational change that leads to the dysregulated degradation of essential cellular proteins, a key one being the cell division protein FtsZ (SaFtsZ). The degradation of SaFtsZ disrupts the formation of the Z-ring, a critical step in bacterial cell division, ultimately leading to bacterial cell death. This targeted activation is significantly more potent for SaClpP than for the human homolog (HsClpP), highlighting its potential as a selective antibacterial agent.

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action in S. aureus.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating easy comparison of its activity and efficacy.

Table 1: In Vitro Activity of this compound

| Parameter | Target | Value | Reference |

| EC₅₀ | SaClpP | 1.5 µM | [1] |

| EC₅₀ | HsClpP | 31.4 µM | [1] |

| K_d_ | SaClpP | 2.5 µM | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus Strains

| S. aureus Strain | MIC (µg/mL) | Reference |

| 8325-4 | 0.5 | [1] |

| Broad Spectrum of Strains | 0.5 - 2 | [1] |

| 8325-4 (S-enantiomer) | 4 | [2] |

| Broad Spectrum (S-enantiomer) | 2 - 8 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro SaClpP Activation Assay (FITC-Casein Hydrolysis)

This assay measures the proteolytic activity of SaClpP in the presence of an activator by monitoring the fluorescence of a FITC-labeled casein substrate.

Materials:

-

Recombinant SaClpP protein

-

This compound

-

FITC-labeled casein (stock solution in PBS)

-

Assay Buffer: 50-100 mM Tris buffer, pH 7.4

-

96-well black microplate

-

Fluorescence plate reader (Excitation/Emission: 490/525 nm)

Procedure:

-

Prepare a 2X working solution of FITC-casein by diluting the stock solution in the assay buffer to a final concentration of 100-400 µg/mL.

-

Prepare various concentrations of this compound in the assay buffer.

-

In a 96-well plate, add the SaClpP protein to each well.

-

Add the desired concentrations of this compound or a vehicle control (e.g., DMSO) to the wells containing SaClpP and incubate for a short period at room temperature.

-

Initiate the reaction by adding an equal volume of the 2X FITC-casein working solution to each well.

-

Immediately begin monitoring the increase in fluorescence intensity at 490 nm excitation and 525 nm emission.

-

For kinetic readings, record data every 5 minutes for 30-60 minutes. For endpoint readings, incubate the plate at a desired temperature (e.g., 37°C) for 30-60 minutes, protected from light, before measuring the final fluorescence.

-

The rate of fluorescence increase is proportional to the SaClpP activity.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. aureus.

Materials:

-

This compound

-

S. aureus strain(s) of interest

-

Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring OD₆₀₀)

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in the broth medium in a 96-well plate.

-

Grow the S. aureus strain overnight in the appropriate broth at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Add the standardized bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound. Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Western Blot Analysis of SaFtsZ Degradation

This method is used to visualize the degradation of SaFtsZ in S. aureus cells treated with this compound.

Materials:

-

S. aureus 8325-4 and its corresponding ΔclpP mutant strain

-

This compound

-

Lysis buffer (e.g., with lysozyme and protease inhibitors)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibody against SaFtsZ

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Grow S. aureus cultures to the mid-logarithmic phase.

-

Treat the cultures with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for a specified time (e.g., 15 minutes).

-

Harvest the bacterial cells by centrifugation and wash them with PBS.

-

Lyse the cells using the appropriate lysis buffer and sonication or bead beating.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against SaFtsZ overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the SaFtsZ band intensity indicates degradation.

In Vivo Murine Skin Infection Model

This model assesses the anti-infective efficacy of this compound in a living organism.

Materials:

-

BALB/c mice (or other suitable strain)

-

S. aureus strain (e.g., USA300)

-

This compound formulated for subcutaneous or intraperitoneal injection

-

Anesthesia

-

Calipers for measuring lesion size

-

Materials for bacterial enumeration (homogenizer, agar plates)

Procedure:

-

Anesthetize the mice.

-

Inject a prepared inoculum of S. aureus subcutaneously into the flank of each mouse.

-

After a set period to allow the infection to establish, begin treatment with this compound. For example, administer 7.5 mg/kg subcutaneously twice a day for 3 days.[2]

-

Monitor the mice daily for signs of infection and measure the size of the skin lesions using calipers.

-

At the end of the experiment, euthanize the mice and excise the infected skin tissue.

-

Homogenize the tissue and perform serial dilutions to plate on agar for colony-forming unit (CFU) enumeration to determine the bacterial load in the infected tissue.

-

Compare the lesion sizes and bacterial loads between the this compound-treated group and a vehicle control group to determine the efficacy of the compound.

Experimental Workflows

Workflow for In Vitro Evaluation of this compound

Caption: Workflow for in vitro characterization of this compound.

Workflow for In Vivo Efficacy Testing of this compound

Caption: Workflow for in vivo efficacy testing of this compound.

References

Methodological & Application

Application Notes and Protocols for (R)-ZG197, a Selective Activator of Staphylococcus aureus Caseinolytic Protease P (SaClpP)

For research use only.

Introduction

(R)-ZG197 is a potent and highly selective activator of the caseinolytic protease P (ClpP) from Staphylococcus aureus (SaClpP).[1] Aberrant activation of SaClpP by small molecules like this compound leads to uncontrolled proteolysis within the bacterium, targeting essential proteins such as FtsZ, a key component of the bacterial cell division machinery. This dysregulation of protein degradation ultimately results in bacterial cell death, making SaClpP activators a promising class of novel antibiotics to combat S. aureus infections, including methicillin-resistant S. aureus (MRSA) strains.[2][3][4]

These application notes provide detailed protocols for the in vitro characterization of this compound, including assays to determine its potency, selectivity, mechanism of action, and antibacterial activity.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Target | Value | Reference |

| EC50 | SaClpP | 1.5 µM | [1] |

| HsClpP | 31.4 µM | [1] | |

| Kd | SaClpP | 2.5 µM | [1] |

| MIC | S. aureus | 0.5 µg/mL | [1][3] |

| Broad spectrum of S. aureus strains | 0.5 - 2 µg/mL | [1] |

Signaling Pathway and Mechanism of Action

This compound selectively binds to and activates the SaClpP protease. This activation leads to the degradation of cellular proteins, a key one being SaFtsZ. The degradation of SaFtsZ disrupts the formation of the Z-ring, a critical step in bacterial cell division, ultimately leading to inhibition of proliferation and cell death.

Experimental Protocols

SaClpP Activation Assay using FITC-Casein

This assay measures the ability of this compound to activate the proteolytic activity of SaClpP using a generic substrate, fluorescein isothiocyanate (FITC)-labeled casein. Upon cleavage of the heavily labeled FITC-casein, quenched fluorescence is relieved, resulting in an increase in fluorescence intensity that is proportional to the protease activity.

Materials:

-

Purified SaClpP and HsClpP (for selectivity)

-

This compound

-

FITC-Casein

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Serially dilute in assay buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 50 µL of SaClpP (or HsClpP) solution to a final concentration of 1 µM.

-

Add 25 µL of the this compound dilutions or vehicle control (assay buffer with DMSO) to the wells.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 25 µL of FITC-casein to a final concentration of 5 µM.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 60 minutes.

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Plot the initial rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vitro SaFtsZ Degradation Assay

This assay directly assesses the degradation of a physiologically relevant substrate, SaFtsZ, by SaClpP activated by this compound. The degradation is visualized by SDS-PAGE and Western blotting.

Materials:

-

Purified SaClpP and SaFtsZ

-

This compound

-

Degradation Buffer: 50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 100 mM KCl, 2 mM DTT

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-FtsZ antibody

Procedure:

-

Set up reaction mixtures in microcentrifuge tubes containing degradation buffer, SaFtsZ (e.g., 4 µM), and SaClpP (e.g., 3 µM).

-

Add this compound to the desired final concentration (e.g., 10 µM) or a vehicle control (DMSO).

-

Incubate the reactions at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Analyze the gel by Coomassie staining or transfer the proteins to a nitrocellulose membrane for Western blotting using an anti-FtsZ antibody to visualize the decrease in the full-length SaFtsZ band over time.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay measures the binding of this compound to SaClpP by detecting changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Materials:

-

Purified SaClpP

-

This compound

-

SYPRO Orange dye (5000x stock in DMSO)

-

DSF Buffer: 10 mM HEPES, pH 7.5, 150 mM NaCl

-

Real-time PCR instrument with a melt curve function

-

96-well PCR plates

Procedure:

-

Prepare a master mix containing SaClpP (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in DSF buffer.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Add this compound to the wells at various final concentrations. Include a vehicle control (DMSO).

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, collecting fluorescence data at each interval.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition from the resulting melt curve. An increase in Tm in the presence of this compound indicates binding and stabilization.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of this compound that inhibits the visible growth of S. aureus.

Materials:

-

S. aureus strain (e.g., ATCC 29213 or a clinical isolate)

-

This compound

-